molecular formula C32H38O10 B10904911 Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate

Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate

Cat. No.: B10904911
M. Wt: 582.6 g/mol
InChI Key: FBCZKMVGUKTRBO-UHFFFAOYSA-N
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Description

DIETHYL 2-{[4-(4-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}BUTOXY)PHENYL]METHYLENE}MALONATE is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ethers, and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 2-{[4-(4-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}BUTOXY)PHENYL]METHYLENE}MALONATE typically involves multi-step organic reactions. One common method includes the esterification of malonic acid derivatives with ethyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the ester groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-{[4-(4-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}BUTOXY)PHENYL]METHYLENE}MALONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

DIETHYL 2-{[4-(4-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}BUTOXY)PHENYL]METHYLENE}MALONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL 2-{[4-(4-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}BUTOXY)PHENYL]METHYLENE}MALONATE involves its interaction with various molecular targets. The compound’s ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    DIETHYL MALONATE: A simpler ester with similar reactivity but lacking the complex structure of the target compound.

    ETHYL ETHOXY METHYLENE MALONATE: Another ester with similar functional groups but different structural arrangement.

    DIETHYL 2,6-DIMETHYL-4-(4-(2-SUBSTITUTED AMINO-2-OXOETHOXY)PHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATES: Compounds with similar ester groups but different core structures.

Uniqueness

DIETHYL 2-{[4-(4-{4-[3-ETHOXY-2-(ETHOXYCARBONYL)-3-OXO-1-PROPENYL]PHENOXY}BUTOXY)PHENYL]METHYLENE}MALONATE is unique due to its combination of multiple functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C32H38O10

Molecular Weight

582.6 g/mol

IUPAC Name

diethyl 2-[[4-[4-[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenoxy]butoxy]phenyl]methylidene]propanedioate

InChI

InChI=1S/C32H38O10/c1-5-37-29(33)27(30(34)38-6-2)21-23-11-15-25(16-12-23)41-19-9-10-20-42-26-17-13-24(14-18-26)22-28(31(35)39-7-3)32(36)40-8-4/h11-18,21-22H,5-10,19-20H2,1-4H3

InChI Key

FBCZKMVGUKTRBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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